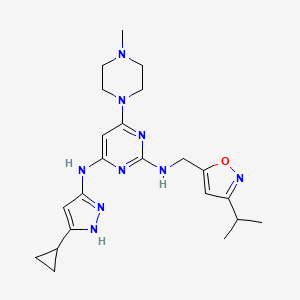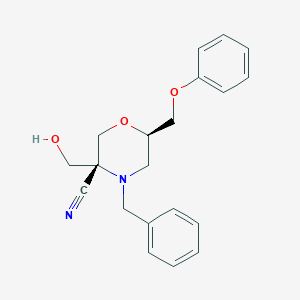![molecular formula C13H21NO3 B8049639 Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B8049639.png)
Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate
Descripción general
Descripción
Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route is the reaction of ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate with a carbamoylating agent, such as carbonyldiimidazole (CDI), in the presence of a base like triethylamine (TEA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases such as cancer.
Industry: Its unique chemical properties make it useful in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparación Con Compuestos Similares
Ethyl 5-carbamoylbicyclo[3.3.1]nonane-1-carboxylate
Ethyl 5-carbamoyl-3-azabicyclo[3.2.2]nonane-1-carboxylate
Ethyl 5-carbamoyl-2-azabicyclo[3.2.2]nonane-1-carboxylate
Propiedades
IUPAC Name |
ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-17-11(16)13-5-3-4-12(6-8-13,7-9-13)10(14)15/h2-9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUODBGCILPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8049561.png)

![[(1S,2S)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B8049589.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B8049594.png)
![Ethyl 7-methyl-2-methylsulfonyl-3,8a-dihydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B8049599.png)
![(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one](/img/structure/B8049602.png)
![1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate](/img/structure/B8049603.png)
![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B8049604.png)
![Benzyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8049607.png)
![tert-butyl N-[[(5S)-4-benzyl-3-(hydroxymethyl)-5-propan-2-ylmorpholin-3-yl]methyl]carbamate](/img/structure/B8049615.png)

![ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate](/img/structure/B8049629.png)
![Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8049643.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B8049644.png)
